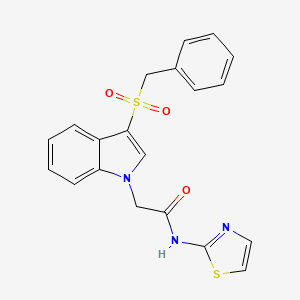

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c24-19(22-20-21-10-11-27-20)13-23-12-18(16-8-4-5-9-17(16)23)28(25,26)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFYLZCVYKDJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Thiazole Ring: The thiazole ring is typically formed via a cyclization reaction involving a thioamide and an α-haloketone.

Coupling Reaction: Finally, the indole and thiazole moieties are coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce sulfoxide or sulfone functionalities.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like thiols or amines can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mCPBA, acetic acid.

Reduction: LiAlH4, NaBH4, ethanol.

Substitution: Thiols, amines, DMF (dimethylformamide) as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Research: It can be used as a probe to study enzyme interactions and protein binding due to its indole and thiazole moieties.

Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the thiazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Indole Core : The indole moiety is a privileged structure in medicinal chemistry, often associated with interactions with hydrophobic pockets in biological targets.

- Thiazole Acetamide : The thiazole ring and acetamide linker are common in kinase inhibitors and antimicrobial agents, contributing to hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Below is a detailed comparison of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide with structurally related compounds from the evidence, focusing on structural motifs, physicochemical properties, and biological implications.

Structural and Functional Group Comparisons

Key Observations :

- Core Heterocycles : The target compound’s indole-thiazole scaffold differs from benzimidazole () and benzothiazole () cores, which may alter binding to targets like kinases or tubulin.

- Electronic Properties : Sulfonyl groups are more electron-withdrawing than ethers or alkyl chains, possibly increasing acidity of adjacent protons and influencing solubility .

Physicochemical Properties

- Solubility : Sulfonyl groups typically increase hydrophilicity compared to aryl ethers () but may reduce it relative to piperazine-containing analogs ().

- Melting Points : The target compound’s melting point is expected to exceed 250°C (based on analogs in and ), reflecting high crystallinity due to planar indole and sulfonyl groups.

Biological Activity

The compound 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic derivative characterized by its unique structural features, including an indole core, a thiazole ring, and a benzylsulfonyl group. This combination of moieties is believed to impart significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 384.5 g/mol. The synthesis typically involves several steps:

- Formation of the Indole Core : Achieved through Fischer indole synthesis.

- Introduction of the Benzylsulfonyl Group : Performed via sulfonylation using benzylsulfonyl chloride.

- Formation of the Thiazole Ring : Accomplished through cyclization involving thioamide and α-haloketone .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby disrupting substrate access.

- Modulation of Signaling Pathways : It interacts with key proteins involved in cellular signaling, which can lead to altered cellular responses .

Antimicrobial Activity

Research indicates that derivatives containing indole and thiazole structures exhibit notable antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Bacillus cereus

In studies, compounds with similar structural characteristics have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against these pathogens .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 6.25 |

| Similar Indole Derivative | Pseudomonas aeruginosa | 12.5 |

| Another Thiazole Compound | Bacillus cereus | 10 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. The structural features allow for interactions with cancer-related pathways, potentially inhibiting tumor growth and proliferation. For instance, derivatives have been tested for their effects on cancer cell lines, showing promising results in reducing cell viability .

Case Studies

Several studies have focused on the biological effects of compounds similar to this compound:

- Study on Antibacterial Properties : A series of indole-thiazole derivatives were synthesized and evaluated for antibacterial activity against multiple strains. The results indicated that modifications to the benzylsulfonyl group enhanced efficacy against gram-positive and gram-negative bacteria .

- Anticancer Screening : Compounds were screened against various cancer cell lines, revealing significant cytotoxic effects attributed to the indole moiety's ability to intercalate into DNA and disrupt replication processes .

Q & A

Q. What advanced analytical techniques validate stability under stress conditions?

- Methodological Answer :

- Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze photodegradants via UPLC-QTOF .

- TGA (Thermogravimetric Analysis) : Determine thermal stability (decomposition onset >200°C indicates suitability for lyophilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.